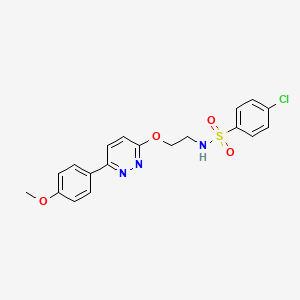
1-(3-Bromophenyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-1H-imidazol-2-amine (BPIA) is a heterocyclic organic compound containing both an imidazole and bromophenyl moiety. It is a versatile compound that has been used in a variety of scientific applications, such as organic synthesis, drug design, and biochemistry. BPIA is a relatively new compound, having only been synthesized in the early 2000s, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolite Identification
“1-(3-Bromophenyl)-1H-imidazol-2-amine” has been studied for its pharmacokinetic properties and metabolite identification in rats. A study detailed the development of a UHPLC−MS/MS method to quantify this compound in rat plasma, revealing insights into its absorption and metabolism. The study identified phase-I metabolic pathways such as demethylation, dehydrogenation, and epoxidation, and phase-II pathways involving glucuronide and sulfate metabolites .
Anticancer Activity
Research has been conducted on analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” for their potential anticancer activities. One study synthesized new analogs and tested them against various cancer cell lines, finding significant activity against certain lines. For instance, the CNS cancer cell line SNB-75 showed a notable percent growth inhibition by one of the tested compounds .
Tyrosinase Inhibition
The compound’s derivatives have been explored for their tyrosinase inhibitory activity, which is significant in the treatment of hyperpigmentation disorders. While the specific compound “1-(3-Bromophenyl)-1H-imidazol-2-amine” wasn’t directly linked to tyrosinase inhibition, related structures have been synthesized and evaluated for this purpose, indicating a potential area of application .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. Analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” have been subjected to molecular docking to predict their binding affinities and modes of action within biological systems, which is essential for drug design and development .
ADME (Absorption, Distribution, Metabolism, and Excretion)
The ADME profile of a compound determines its suitability as a drug. In silico studies have been performed on analogs of “1-(3-Bromophenyl)-1H-imidazol-2-amine” to predict their pharmacokinetic properties, including oral absorption and blood-brain barrier permeability, which are critical for drug development .
Toxicity Prediction
Before clinical application, it’s imperative to assess the toxicity of a compound. In silico studies offer predictions on the toxicity of “1-(3-Bromophenyl)-1H-imidazol-2-amine” and its analogs, providing early warnings about potential adverse effects and guiding the design of safer compounds .
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various targets such as leishmania aethiopica and plasmodium berghei . These targets play crucial roles in the life cycle of these parasites, making them potential targets for antileishmanial and antimalarial therapies .
Mode of Action
For instance, similar compounds have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
Compounds with similar structures have been known to interfere with the life cycle of parasites, disrupting their growth and survival . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.
Pharmacokinetics
The pharmacokinetics of 1-(3-Bromophenyl)-1H-imidazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These properties impact the bioavailability of the compound, determining how much of it reaches the site of action.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of parasites such as leishmania and plasmodium . This could result in the alleviation of the diseases caused by these parasites.
Propiedades
IUPAC Name |
1-(3-bromophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBPZYRIWTYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-1H-imidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)
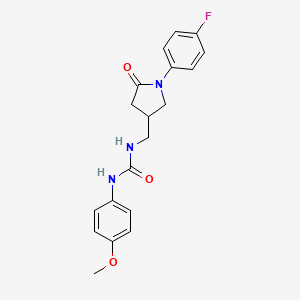
![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)
![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)


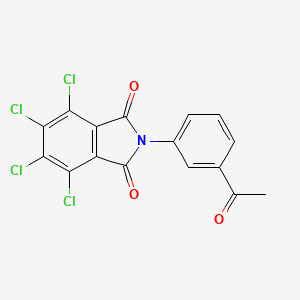
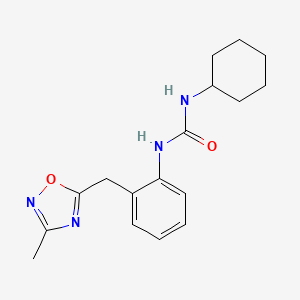
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)
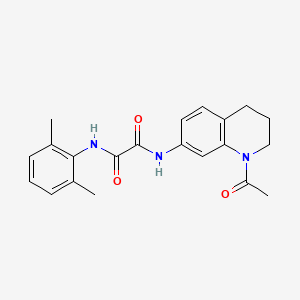
![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)
